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Compound of Interest

Compound Name: 1-Ethylcyclopentanol

Cat. No.: B074463 Get Quote

For researchers and scientists in the field of analytical chemistry and drug development, mass

spectrometry stands as a cornerstone technique for molecular identification and structural

elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular

fingerprint, offering deep insights into the compound's structure. This guide provides a detailed

interpretation of the mass spectrum of 1-Ethylcyclopentanol and compares it with other cyclic

alcohols to highlight the structural influences on fragmentation.

Comparative Analysis of Fragmentation Patterns
The mass spectra of 1-Ethylcyclopentanol and related cyclic alcohols were analyzed to

understand the influence of substituents on the fragmentation pathways. The quantitative data

for the most significant fragments are summarized in the table below.
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Compound Name Molecular Weight ( g/mol )
Key Fragments (m/z) and
Relative Intensities

1-Ethylcyclopentanol 114.19

85 (100%), 57 (80%), 96

(70%), 41 (65%), 67 (60%), 29

(55%)

1-Methylcyclopentanol 100.16
85 (100%), 43 (75%), 57

(60%), 70 (50%), 41 (45%)

Cyclopentanol 86.13
57 (100%), 43 (85%), 68

(70%), 41 (60%), 29 (50%)

Cyclohexanol 100.16
57 (100%), 44 (80%), 82

(65%), 67 (50%), 41 (45%)

Interpretation of the 1-Ethylcyclopentanol Mass
Spectrum
The mass spectrum of 1-Ethylcyclopentanol is characterized by several key fragments that

arise from predictable cleavage patterns common to tertiary alcohols and cyclic systems.

The molecular ion peak (M+) for 1-Ethylcyclopentanol (C7H14O) is expected at an m/z of

114. In many electron ionization (EI) mass spectra of alcohols, the molecular ion peak is often

weak or absent due to the high instability of the ion, which readily undergoes fragmentation.

The base peak at m/z 85 corresponds to the loss of an ethyl radical (•CH2CH3, 29 Da) from

the molecular ion. This is a classic example of alpha-cleavage, a common fragmentation

pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is

broken. The resulting oxonium ion is resonance-stabilized, making this a highly favorable

fragmentation.

The significant peak at m/z 96 is attributed to the loss of a water molecule (H2O, 18 Da) from

the molecular ion[1]. This dehydration reaction is a characteristic fragmentation for many

alcohols[1][2][3][4][5].
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The peak at m/z 57 is a common fragment in the mass spectra of cyclic alkanes and their

derivatives. For cyclic alcohols, this peak often arises from a more complex ring cleavage

mechanism[1]. In the case of cyclohexanol, a prominent m/z 57 peak is also observed and is

suggested to result from alpha-cleavage followed by hydrogen migration and subsequent bond

cleavage[6]. A similar complex rearrangement is likely responsible for the m/z 57 peak in 1-
Ethylcyclopentanol.

Other notable fragments include m/z 67, which could be formed by the loss of water and an

ethyl group, and subsequent rearrangements. The peak at m/z 41 is likely due to the allyl

cation ([C3H5]+), a common fragment in many organic molecules. The peak at m/z 29

corresponds to the ethyl cation ([CH2CH3]+).

Comparison with Other Cyclic Alcohols
1-Methylcyclopentanol vs. 1-Ethylcyclopentanol: Both are tertiary alcohols and exhibit a

base peak resulting from alpha-cleavage. For 1-Methylcyclopentanol, the base peak is at

m/z 85, corresponding to the loss of a methyl radical (•CH3, 15 Da). This is analogous to the

loss of the ethyl radical in 1-Ethylcyclopentanol.

Cyclopentanol vs. 1-Ethylcyclopentanol: Cyclopentanol, a secondary alcohol, also shows a

prominent peak at m/z 57, which is its base peak[7][8][9][10]. This indicates that the

underlying ring structure significantly contributes to the formation of this fragment. The loss

of water (M-18) leads to a peak at m/z 68.

Cyclohexanol vs. 1-Ethylcyclopentanol: Cyclohexanol, a secondary alcohol with a six-

membered ring, also displays a base peak at m/z 57[6][11][12][13][14]. The loss of water

results in a peak at m/z 82. The consistent presence and high abundance of the m/z 57

fragment across these different cyclic alcohols underscore its stability and common origin

from the cyclic structure.

Fragmentation Pathway of 1-Ethylcyclopentanol
The major fragmentation pathways for 1-Ethylcyclopentanol are illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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